molecular formula C9H8O4 B11761623 Propane-1,3-diyl dipropiolate

Propane-1,3-diyl dipropiolate

Cat. No.: B11761623
M. Wt: 180.16 g/mol
InChI Key: IQRPAJOMBZNNMJ-UHFFFAOYSA-N
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Description

Propane-1,3-diyl dipropiolate, also known as 2-Propynoic acid, 1,3-propanediyl ester, is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique structure, which includes two propiolate groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl dipropiolate can be synthesized through the esterification of 1,3-propanediol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl dipropiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane-1,3-diyl dipropiolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propane-1,3-diyl dipropiolate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propiolic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propiolate groups .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diyl dipropiolate: Similar structure but with ester groups attached to different carbon atoms.

    Butane-1,4-diyl dipropiolate: Longer carbon chain with similar ester groups.

    Ethane-1,2-diyl dipropiolate: Shorter carbon chain with similar ester groups.

Uniqueness

Propane-1,3-diyl dipropiolate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-prop-2-ynoyloxypropyl prop-2-ynoate

InChI

InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2

InChI Key

IQRPAJOMBZNNMJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCCCOC(=O)C#C

Origin of Product

United States

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